Methothrin

Description

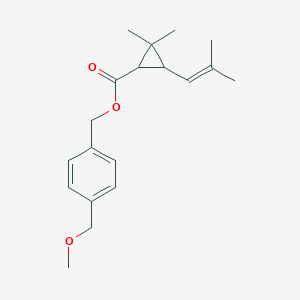

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-13(2)10-16-17(19(16,3)4)18(20)22-12-15-8-6-14(7-9-15)11-21-5/h6-10,16-17H,11-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNBIMLHUAWKHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=CC=C(C=C2)COC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40912012 | |

| Record name | [4-(Methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34388-29-9, 11114-02-6 | |

| Record name | [4-(Methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34388-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methothrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011114026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methoxymethyl)benzyl chrysanthemummonocarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034388299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [4-(Methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation of Methothrin Action

Molecular Mechanisms of Action in Target Organisms

The primary molecular target of pyrethroid insecticides, including Methothrin, is the voltage-gated sodium channel (VGSC) located in the membranes of nerve cells. These channels are crucial for the generation and propagation of action potentials, the electrical signals that nerves use to communicate. Pyrethroids interfere with the normal functioning of these channels, leading to aberrant neuronal activity.

Investigations into Neurophysiological Disruptions Induced by this compound

While specific detailed studies focusing solely on this compound's induced neurophysiological disruptions are not extensively detailed in the provided search results, the mechanism is understood by its classification as a pyrethroid. Pyrethroids in general cause neuroexcitatory symptoms in vertebrates by modifying electrical activity in the nervous system. sci-hub.senih.govuu.nl This modification results in repetitive nerve activity, particularly in the sensory nervous system, membrane depolarization, and enhanced neurotransmitter release. sci-hub.senih.govuu.nl This is followed eventually by a block of excitation. sci-hub.senih.govuu.nl These effects stem from a prolongation of the sodium current during membrane excitation. sci-hub.senih.govuu.nl

Comparative Analyses of Pyrethroid Insecticide Action on Neural Systems

Pyrethroid insecticides are broadly categorized into Type I and Type II based on their structural differences (presence or absence of an alpha-cyano group) and the distinct toxic syndromes they produce. sci-hub.seuu.nlnih.govrsc.orgresearchgate.netgranthaalayahpublication.org Both types primarily target voltage-gated sodium channels, but they exhibit differences in their effects on channel gating kinetics and the resulting neurophysiological outcomes. nih.govrsc.orgresearchgate.netgranthaalayahpublication.org

Type I pyrethroids, which lack an alpha-cyano group (e.g., permethrin), are typically associated with a T-syndrome characterized by whole-body tremors. sci-hub.seuu.nlresearchgate.net Neurophysiologically, Type I pyrethroids cause repetitive firing in nerve axons following stimulation. rsc.org This is due to a less pronounced prolongation of the sodium channel open state. sci-hub.senih.govuu.nl

Type II pyrethroids, which possess an alpha-cyano group (e.g., deltamethrin), are associated with a CS-syndrome characterized by choreoathetosis and salivation. sci-hub.seuu.nl These compounds cause a more significant prolongation of the sodium current, leading to pronounced membrane depolarization and block of nerve impulse transmission. sci-hub.senih.govuu.nlresearchgate.net Some pyrethroids may exhibit characteristics of both types, leading to an intermediate TS-syndrome. sci-hub.seuu.nl

This compound is identified as a pyrethroid researchgate.net, and its specific classification as Type I or Type II, and thus the precise pattern of neurophysiological disruption it induces, would depend on its molecular structure, specifically the presence or absence of an alpha-cyano group. The general mechanism of action, involving interference with voltage-gated sodium channels, is consistent across the pyrethroid class. sci-hub.senih.govuu.nlnih.govresearchgate.netgranthaalayahpublication.orgresearchgate.net

Receptor Binding Dynamics and Ligand-Target Interactions of this compound

The neurotoxicity of pyrethroids, including this compound, is directly related to their ability to bind to voltage-dependent sodium channels. sci-hub.senih.govuu.nl This interaction is stereoselective and structure-related. sci-hub.senih.gov The binding of pyrethroids to VGSCs alters the channel's gating kinetics, specifically by slowing or preventing its inactivation. nih.govresearchgate.netresearchgate.net This prolonged open state of the sodium channel leads to an influx of sodium ions, causing membrane depolarization and repetitive firing or persistent activation of neurons. sci-hub.senih.govuu.nlresearchgate.netresearchgate.net

The dynamics of receptor-ligand binding, including parameters like on-rate, off-rate, and binding affinity, characterize the interaction between a ligand (this compound) and its receptor (the voltage-gated sodium channel). mdpi.com These dynamics influence the duration of the drug-receptor complex and, consequently, the pharmacologic effect. msdmanuals.com While general principles of receptor-ligand binding dynamics are well-studied mdpi.commsdmanuals.comfrontiersin.orgrsc.orgnih.gov, detailed research specifically on the binding kinetics of this compound to its target sodium channels was not found in the provided search results. However, it is understood that the lipophilic nature of pyrethroids facilitates their access to biological membranes and interaction with these channels. researchgate.nettuni.fi

Research on Cellular and Subcellular Modulations Attributed to this compound Exposure

Research into the cellular and subcellular effects of pyrethroids, beyond their primary interaction with sodium channels, has indicated potential modulations at these levels. While specific studies on this compound's effects were not detailed in the search results, general pyrethroid research provides insight into possible broader cellular impacts.

Pyrethroids' lipophilicity allows them to interact with biological membranes. researchgate.nettuni.fi Beyond voltage-gated sodium channels, some studies suggest that pyrethroids may also affect other ion channels, such as voltage-gated calcium and chloride channels, although the voltage-gated sodium channel remains the primary target. nih.govnih.govrsc.orgresearchgate.netgranthaalayahpublication.orgtuni.fi

At the subcellular level, the sustained neuronal activity and ion imbalance caused by pyrethroid action can potentially lead to downstream effects. While not specifically linked to this compound in the provided results, disruptions in ion homeostasis can impact various cellular processes and potentially affect organelles. For instance, mitochondrial function is closely linked to cellular energy balance and ion regulation, and disruptions in these areas can have functional impacts across subcellular scales. nih.govnih.gov However, direct evidence detailing specific cellular or subcellular damage or modulation directly attributable to this compound exposure was not found in the provided search snippets.

Synthetic Chemistry and Analog Development for Methothrin

Advanced Synthetic Routes for Methothrin and Its Derivatives

The synthesis of pyrethroids, including this compound, typically involves the esterification of a cyclopropanecarboxylic acid moiety (like chrysanthemic acid) with an alcohol component nih.govarkat-usa.org. This compound, specifically, is derived from the esterification of sodium chrysanthemate and 4-(methoxymethyl)benzyl chloride chemicalbook.com. The industrial product is often a mixture of isomers chemicalbook.com.

Exploration of Catalytic and Stereoselective Synthesis Methodologies for Pyrethroid Scaffolds

The pyrethroid structure contains chiral centers, particularly within the cyclopropane (B1198618) ring, leading to various stereoisomers (cis/trans and enantiomers) nih.govresearchgate.net. The biological activity of these isomers can differ significantly nih.govresearchgate.netnih.gov. Consequently, the exploration of catalytic and stereoselective synthesis methodologies is crucial for producing specific, highly active isomers and understanding their individual contributions to insecticidal efficacy arkat-usa.orgresearchgate.netnih.gov.

Early pyrethroid synthesis methods, such as Staudinger's cyclopropanation reaction, often yielded stereoisomeric mixtures arkat-usa.org. Modern synthetic approaches have focused on achieving higher stereocontrol. For instance, asymmetric cyclopropanation reactions using chiral catalysts have been employed to synthesize specific enantiomers of cyclopropane carboxylic acids, key precursors for many pyrethroids arkat-usa.orgnih.gov. Diastereoselective and enantioselective syntheses, along with novel separation techniques like the use of lipases, have emerged to obtain desired stereoisomers with high purity arkat-usa.org. The synthesis of all six natural pyrethrins (B594832), which share structural similarities with synthetic pyrethroids like this compound, has been achieved through controlled synthetic routes involving specific alcohol and acid components researchgate.net.

Development of Novel Precursor Derivatization Strategies in this compound Synthesis

The synthesis of this compound and its derivatives involves the preparation and derivatization of key precursors, namely the cyclopropanecarboxylic acid and the alcohol components nih.govarkat-usa.org. Strategies for derivatizing the cyclopropane carboxylic acid moiety, such as chrysanthemic acid, are essential for creating the acid chloride or anhydride (B1165640) forms required for the final esterification step arkat-usa.org.

Furthermore, the alcohol component in this compound synthesis is 4-(methoxymethyl)benzyl alcohol, derived from 4-(methoxymethyl)benzyl chloride nih.govchemicalbook.com. The development of efficient synthetic routes to these specific precursors and their functionalization is integral to this compound synthesis. General strategies in organic synthesis, including oxidation, reduction, hydrolysis, coupling reactions, and nucleophilic substitutions, are applied in the preparation and derivatization of these precursors googleapis.com. For instance, methods for forming carboxylic acids from esters or preparing acid halides are relevant precursor derivatization strategies in pyrethroid synthesis epo.org.

Rational Design Principles for this compound Analogs

The rational design of this compound analogs is guided by the objective of improving insecticidal activity, photostability, and potentially other properties compared to the parent compound or natural pyrethrins nih.gov. This involves systematic modifications to the chemical structure based on an understanding of how different functional groups and structural features influence interaction with the target site in insects and environmental persistence nih.gov.

Key design principles for pyrethroid analogs, applicable to this compound, include modifications to both the acid and alcohol moieties. Introducing aromatic groups into the alcohol part has been shown to enhance photostability, a significant limitation of early pyrethrins nih.gov. Alterations to the cyclopropane ring and the side chains can influence insecticidal potency and spectrum of activity nih.gov. Rational design is often an iterative process, combining synthetic efforts with biological evaluation and structural analysis to identify promising modifications.

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how variations in the chemical structure of this compound and its analogs correlate with their biological activity, specifically insecticidal efficacy. These studies aim to identify the key structural features responsible for potent activity and guide the design of more effective compounds.

SAR studies in pyrethroids have highlighted the importance of the ester linkage, the cyclopropane ring (or an analogous structure), and the specific substituents on both the acid and alcohol components nih.gov. Stereochemistry plays a critical role in the activity of pyrethroids, with certain stereoisomers exhibiting significantly higher potency than others nih.govresearchgate.netnih.gov.

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling for Insecticidal Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational approach to correlate structural descriptors of compounds with their biological activity zafu.edu.cngoogle.com. For pyrethroids, QSAR models have been developed to predict insecticidal efficacy and toxicity based on molecular properties zafu.edu.cnuni-hamburg.de.

QSAR studies typically involve:

Defining a set of compounds with known biological activity (e.g., insecticidal potency against a specific pest).

Calculating molecular descriptors that represent various electronic, steric, and hydrophobic properties of the molecules.

Developing a statistical model that relates the molecular descriptors to the biological activity.

For pyrethroids, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been applied to understand the spatial and electrostatic requirements for activity zafu.edu.cn. These studies can generate contour maps that visually represent regions where specific molecular properties are favored or disfavored for activity zafu.edu.cn. This information can then be used to predict the activity of newly designed analogs before they are synthesized and tested experimentally zafu.edu.cn.

Data from QSAR studies on pyrethroids can reveal the relative contributions of different molecular fields (e.g., steric and electrostatic) to insecticidal activity. For example, some studies indicate that steric effects around certain regions of the molecule can significantly influence toxicity zafu.edu.cn.

An example of QSAR data for pyrethroids, including this compound, might involve correlating calculated molecular descriptors with measured toxicity values (e.g., LC50 or LD50). While specific detailed QSAR data tables for this compound alone were not extensively found, the application of QSAR to pyrethroid toxicity, including mentions of this compound in QSAR databases, is documented zafu.edu.cnuni-hamburg.de.

Conformational Analysis and Pharmacophore Mapping in this compound Optimization

Conformational analysis and pharmacophore mapping are valuable tools in the rational design and optimization of this compound analogs. Conformational analysis explores the various three-dimensional shapes a molecule can adopt, as the biologically active conformation is often crucial for binding to the target site researchgate.net.

Pharmacophore mapping involves identifying the essential features and their spatial arrangement in a molecule that are required for biological activity. These features can include hydrogen bond donors/acceptors, hydrophobic centers, and charged regions. By mapping the pharmacophore of active pyrethroids, researchers can design new analogs that are likely to fit the same binding site and exhibit similar or improved activity.

In the context of pyrethroids, conformational analysis and pharmacophore mapping can help explain the observed differences in activity between stereoisomers and guide the design of analogs with optimized shapes and functional group placement for enhanced interaction with voltage-gated sodium channels, their primary target site in insects ontosight.ai. Computational modeling techniques are used to perform conformational analysis and generate pharmacophore models based on the structures of active compounds and their interactions with target proteins or surrogate binding sites nih.govresearchgate.net.

Environmental Dynamics and Fate of Methothrin

Environmental Fate Pathways and Transformation Kinetics of Methothrin

The environmental fate of a chemical is determined by the various physical, chemical, and biological processes that govern its transformation and movement. These processes include degradation (abiotic and biotic) and transport. Specific data on the transformation kinetics of this compound through these pathways are not extensively documented in the provided search results.

Abiotic Degradation Processes, Including Photolysis and Hydrolysis

Abiotic degradation processes, such as photolysis and hydrolysis, can play a significant role in the breakdown of pesticides in the environment. Photolysis involves the degradation of a compound by light energy, particularly ultraviolet (UV) radiation. While specific studies on the photolysis of this compound are not detailed, the concept of inhibiting the photodegradation of pesticides, including this compound, has been explored, implying that photolytic degradation can occur googleapis.comregulations.gov. Hydrolysis is a process where a molecule is cleaved by reaction with water. For some pesticides, hydrolysis, particularly under alkaline conditions, represents a major degradation pathway researchgate.netnih.gov. The susceptibility of this compound to hydrolysis would depend on its specific chemical structure and the environmental conditions (e.g., pH). However, kinetic data for the hydrolysis of this compound were not found in the provided information.

Biotic Degradation Mechanisms, Focusing on Microbial Metabolism in Environmental Compartments

Biotic degradation, primarily driven by microbial metabolism, is a key process in the removal of many organic compounds from the environment, particularly in soil and water. Microorganisms in these compartments can break down complex chemicals through various metabolic pathways nih.govfrontiersin.orgcopernicus.orgmdpi.comnih.gov. Research indicates that Acinetobacter baumannii, a bacterium found in various environments including soil and water, has the potential to degrade pyrethroid compounds, and this compound is mentioned in this context researchgate.net. This suggests that microbial metabolism could be a relevant degradation pathway for this compound in environmental compartments. However, detailed studies on the specific microbial metabolic pathways and kinetics involved in this compound degradation were not available in the search results. The activity of soil microbes and their metabolic profiles can be influenced by factors such as soil water content and the presence of organic matter copernicus.orgmdpi.comnih.gov.

Transport and Distribution Modeling in Environmental Systems

The transport and distribution of a chemical in the environment determine its potential to reach various environmental compartments and expose non-target organisms. Modeling is often used to predict these processes. Specific modeling data for the transport and distribution of this compound were not found in the provided information.

Research on Soil Adsorption and Leaching Dynamics of this compound

Soil adsorption and leaching are important processes that govern the movement of chemicals in the terrestrial environment. Adsorption refers to the binding of a substance to soil particles, while leaching is the movement of a substance through the soil profile with percolating water researchgate.netucdavis.edupjoes.com. These processes are influenced by the chemical properties of the substance and the characteristics of the soil, such as organic matter content and texture researchgate.netpjoes.com. While soil adsorption and leaching dynamics are relevant to the environmental fate of pesticides applied to land, specific research findings or quantitative data on the soil adsorption coefficients or leaching potential of this compound were not detailed in the provided sources cucdc.comgoogleapis.com. For comparison, another pesticide, methomyl, is reported to have low-to-moderate sorption capacity to soil nih.gov.

Modeling Aquatic and Atmospheric Dispersion Patterns of this compound

Aquatic and atmospheric dispersion modeling are techniques used to simulate and predict how substances are transported and spread in water bodies and the atmosphere, respectively metoffice.gov.ukepa.govwikipedia.orgweblakes.comrpsgroup.com. Atmospheric dispersion models, for example, use meteorological data and source information to estimate downwind concentrations of pollutants epa.govwikipedia.orgsfu.caepa.gov. Aquatic dispersion models simulate the transport and fate of substances in water, considering factors like currents, tides, and sediment interaction rpsgroup.com. Specific modeling studies detailing the aquatic or atmospheric dispersion patterns of this compound were not found in the search results mdpi.com.

Persistence and Bioaccumulation Potential in Environmental Matrices

Persistence refers to the length of time a chemical remains in the environment before being degraded, often expressed as a half-life toxicfreefuture.org. Bioaccumulation is the process by which a substance accumulates in an organism over time, potentially reaching higher concentrations in organisms at higher trophic levels toxicfreefuture.orgresearchgate.net.

According to a Safety Data Sheet, there is no information available regarding the persistence or bioaccumulation of this compound lgcstandards.com. While this compound appears in a list that seems to categorize substances based on properties including persistence and bioaccumulation, the specific numerical values associated with it in this list lack clear labels and context within the provided search result, making interpretation difficult uni-hamburg.de. Organochlorine pesticides, in general, are known for their persistence and bioaccumulation characteristics researchgate.net. The lack of specific data on this compound's persistence and bioaccumulation potential indicates that its long-term behavior and potential to accumulate in organisms and the food chain have not been fully assessed lgcstandards.com.

Resistance Mechanisms to Methothrin and Mitigation Strategies

Molecular and Genetic Basis of Insecticide Resistance Associated with Methothrin

Insecticide resistance at the molecular and genetic level primarily involves modifications to the insecticide's target site or enhanced detoxification of the compound within the insect's body. nih.govplos.orgescholarship.orgmdpi.com

Investigations into Target Site Modifications Conferring Resistance

Pyrethroids, including this compound, primarily target voltage-gated sodium channels in the insect nervous system. These channels are responsible for the generation and transmission of nerve impulses. Resistance can arise through mutations in the genes encoding these sodium channels, leading to alterations in the channel structure. These modifications can reduce the binding affinity of the insecticide to its target site, rendering the nervous system less sensitive to the toxic effects of this compound. nih.govplos.orgescholarship.org This mechanism is often referred to as "knockdown resistance" (kdr). Studies on resistance to other pyrethroids, such as deltamethrin (B41696) in Anopheles sinensis mosquitoes, have identified high frequencies of nonsynonymous mutations in the para gene, which encodes the voltage-gated sodium channel, significantly associated with resistance. nih.govplos.org While specific data on target site modifications directly conferring this compound resistance is less documented in the provided search results, the common mechanism of pyrethroid resistance strongly suggests that similar sodium channel mutations are likely to play a role in this compound resistance.

Analysis of Metabolic Detoxification Pathways and Enzyme Overexpression in Resistant Organisms

Another significant mechanism of resistance involves the increased ability of insects to metabolize and detoxify the insecticide before it reaches its target site or can exert its full toxic effect. mdpi.com This metabolic resistance is often mediated by the overexpression or increased activity of specific enzyme families, primarily cytochrome P450 monooxygenases (P450s), carboxylesterases (COEs), and glutathione (B108866) S-transferases (GSTs). nih.govplos.orgescholarship.orgmdpi.comentostudio.itnih.gov

These enzymes can break down or modify the chemical structure of this compound, converting it into less toxic metabolites that can be more easily excreted. Research on pyrethroid resistance in various insect species, such as Anopheles sinensis mosquitoes and Cimex lectularius (bed bugs), has demonstrated significantly higher levels of activity of these detoxification enzymes in resistant populations compared to susceptible ones. nih.govplos.orgescholarship.orgentostudio.it For instance, studies on deltamethrin-resistant Anopheles sinensis showed significantly higher monooxygenase activity levels. nih.govplos.org Similarly, in deltamethrin-resistant bed bugs, increased activity of esterases and P450 monooxygenases was observed, and synergistic effects with enzyme inhibitors like piperonyl butoxide (PBO) indicated the significant contribution of these enzymes to resistance. entostudio.it

While direct quantitative data specifically on enzyme activity levels or gene overexpression solely for this compound resistance is not extensively detailed in the provided results, the implication of metabolic detoxification as a major mechanism for pyrethroid resistance suggests that increased activity and/or overexpression of P450s, esterases, and GSTs are highly probable contributors to this compound resistance in various pest populations.

Evolutionary Dynamics and Emergence of this compound Resistance Phenotypes

The emergence and spread of this compound resistance phenotypes are driven by evolutionary processes, primarily natural selection. The repeated exposure of insect populations to this compound creates a strong selective pressure favoring individuals possessing genetic traits that confer reduced susceptibility. nih.govplos.org These traits, whether target site mutations or enhanced metabolic detoxification capabilities, become more prevalent in the population over successive generations.

The widespread use of pyrethroid insecticides, including this compound, in various sectors contributes to this selection pressure. sentonpharm.comresearchgate.net The mobility and reproductive capacity of many insect pests facilitate the rapid dissemination of resistance alleles within and between populations. This can lead to the emergence of resistance phenotypes in geographically diverse areas. nih.govplos.org Furthermore, cross-resistance, where resistance to one insecticide confers resistance to other insecticides with a similar mode of action (like other pyrethroids), is a common phenomenon that can complicate pest management strategies. sentonpharm.comresearchgate.net The presence of this compound among commonly used pyrethroids in areas where resistance to this class has been observed highlights the potential for such evolutionary dynamics to impact this compound efficacy. escholarship.orgsentonpharm.com

Research into Novel Approaches for Overcoming this compound Resistance

Addressing this compound resistance requires the development and implementation of novel strategies aimed at overcoming existing resistance mechanisms and delaying the evolution of further resistance.

Studies on Synergistic Approaches in Pest Management

Synergistic approaches involve combining this compound with other compounds that enhance its toxicity or counteract resistance mechanisms. One such strategy is the co-application of this compound with other insecticides that have different modes of action. For example, composite pesticides combining this compound with organophosphorus insecticides like phoxim (B1677734) have shown significant synergy, improved insecticidal activity, broadened insecticidal spectrum, and importantly, slowed down the development of pest resistance compared to using single agents. google.com

Another synergistic approach involves using compounds that inhibit the detoxification enzymes responsible for metabolic resistance. Piperonyl butoxide (PBO), a known inhibitor of cytochrome P450s, is commonly used as a synergist in pyrethroid formulations. mdpi.com By inhibiting P450 enzymes, PBO can reduce the metabolic breakdown of this compound, allowing a higher concentration of the insecticide to reach the target site and exert its toxic effect, thereby overcoming or reducing metabolic resistance. Studies on other pyrethroid-resistant insects have demonstrated the effectiveness of PBO in synergizing the action of pyrethroids by inhibiting metabolic detoxification. mdpi.comentostudio.it

Advanced Analytical Methodologies for Methothrin Detection and Quantification

Chromatographic Techniques for Trace Analysis of Methothrin

Chromatographic methods are fundamental in separating this compound from complex sample matrices, allowing for its subsequent detection and quantification. Various chromatographic approaches, often coupled with highly sensitive detectors, have been developed and validated for the trace analysis of this compound and other pyrethroid insecticides.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the analysis of this compound, particularly when dealing with samples where gas chromatography may not be suitable due to the compound's properties or matrix complexity. HPLC methods involve the separation of this compound on a stationary phase using a liquid mobile phase.

One reported liquid chromatographic (LC) method for the simultaneous determination of nine pyrethroid insecticides, including this compound, in fruits and vegetables utilized a µBondapak C18 stainless steel column with acetonitrile-deionized water as the mobile phase. nih.govpopline.orgoup.com Detection in this method was performed at 206 nm using a UV detector. nih.govpopline.orgoup.com

Method validation is a critical step in establishing the reliability of HPLC applications for this compound analysis. Validation typically involves assessing parameters such as recovery, linearity, limits of detection (LOD), and limits of quantification (LOQ). In the described LC method for pyrethroids in fruits and vegetables, recoveries for the nine insecticides, including this compound, fortified at levels between 0.5 and 5.0 mg/kg across six different crops (cucumbers, tomatoes, cabbages, apples, pears, and peaches), ranged from 62.7% to 129.2%. nih.govpopline.orgoup.com The detection limits for most compounds were approximately 0.05 mg/kg. nih.govpopline.orgoup.com

Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS, LC-MS) in this compound Analysis

Gas Chromatography (GC) is another widely used technique for the analysis of pyrethroid insecticides, including this compound, especially when coupled with sensitive and selective detectors. GC is suitable for volatile or semi-volatile compounds that are thermally stable.

GC with flame ionization detection (FID) has been employed for the detection of this compound after solid phase extraction (SPE) from human urine and plasma samples. nih.govresearchgate.net Another common detection method in GC for pyrethroids is the electron capture detector (ECD), known for its sensitivity to halogenated compounds. GC-ECD methods have been developed for the multiresidue determination of pyrethroid insecticides in various food matrices like fruits, vegetables, and grains. nih.govpopline.orgoup.comresearchgate.netnepjol.info However, for some packed-column GC-ECD methods, this compound did not show sufficient sensitivity. oup.com

Hyphenated techniques, which combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry, are particularly powerful for trace analysis and confirmation of this compound. GC-Mass Spectrometry (GC-MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are routinely used for pesticide residue analysis. hpst.czresearchgate.netdokumen.pubfxcsxb.comrsc.orgnih.gov this compound is included as an analyte in some GC-MS/MS methods for pesticide screening and quantification. hpst.czresearchgate.netfxcsxb.comrsc.org The use of tandem MS (MS/MS) in GC-MS/MS significantly improves method selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, which is crucial in complex matrices. hpst.czresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also valuable techniques, especially for more polar or less volatile pesticides that are not well-suited for GC. hpst.czdokumen.pub These techniques offer high sensitivity and selectivity for multiresidue pesticide analysis. This compound is listed in databases containing mass spectrometry characteristics of various pesticides, indicating its amenability to LC-MS based analysis. dokumen.pub

Table 1 summarizes some chromatographic methods applied to this compound analysis based on the search results:

| Technique | Stationary Phase / Column | Mobile Phase / Carrier Gas | Detection Method | Sample Matrix | Key Findings / Application | Source |

| GC | Wide bore capillary column | Carrier gas (e.g., Hydrogen) | FID | Human urine and plasma | Rapid isolation using SPE, detection of this compound among other pyrethroids. nih.govresearchgate.net | nih.govresearchgate.net |

| Packed-column GC | 1.5% OV-17, 5% SE-30 on Shimalite W. AW-DMCS | Nitrogen | ECD | Fruits, vegetables, grains | Multiresidue analysis, but insufficient sensitivity for this compound on some columns. nih.govpopline.orgoup.com | nih.govpopline.orgoup.com |

| Capillary GC | QF-1, HP-5 | Hydrogen | FID | Pyrethroid stereoisomers | Separation of this compound stereoisomers. nih.gov | nih.gov |

| GC-MS/MS | DB-5ms | Carrier gas | MS/MS | Various (pesticide analysis) | Included as an analyte in multiresidue methods, improved selectivity and sensitivity. hpst.czresearchgate.netfxcsxb.comrsc.org | hpst.czresearchgate.netfxcsxb.comrsc.org |

| LC | µBondapak C18 | Acetonitrile-deionized water | UV (206 nm) | Fruits and vegetables | Simple and rapid multiresidue method, recovery data available. nih.govpopline.orgoup.com | nih.govpopline.orgoup.com |

| LC-MS/MS | Acquity C8 BEH | Ammonium formate (B1220265) in water/MeOH | ESI(+) MS/MS | Bovine Fat | UHPLC-MS/MS applied to pyrethroids, although specific this compound data not detailed. researchgate.net | researchgate.net |

Spectroscopic and Spectrometric Approaches for this compound Characterization

Spectroscopic and spectrometric techniques provide valuable information regarding the identity, structure, and fragmentation patterns of this compound and its potential metabolites.

Application of Mass Spectrometry (MS) and Tandem MS for this compound Metabolite Identification

Mass Spectrometry (MS) is a powerful tool for identifying and quantifying chemical compounds based on their mass-to-charge ratio. When coupled with chromatographic techniques (GC-MS, LC-MS), it provides a highly selective method for detecting this compound in complex samples. hpst.czdokumen.pubresearchgate.netoapi.intgoogle.comnih.gov

Tandem Mass Spectrometry (MS/MS or MS2) involves multiple stages of mass analysis, allowing for the fragmentation of a parent ion and the analysis of the resulting product ions. This technique provides more specific information about the structure of an analyte and is particularly useful for confirming the presence of this compound and for identifying its metabolites in biological or environmental samples. hpst.czdokumen.pubresearchgate.netoapi.intgoogle.com While the search results indicate that MS/MS is used for pesticide metabolite identification in general hpst.czdokumen.puboapi.int, specific details on the identification of this compound metabolites using MS/MS were not explicitly found in the provided snippets. However, the principle and application of MS/MS to pesticide analysis suggest its potential for this compound metabolite studies.

This compound has a monoisotopic mass of 302.18819469 Da. nih.gov Predicted collision cross-section (CCS) values for different adducts of this compound, such as [M+H]+, [M+Na]+, and [M-H]-, have been computed, which can be useful for identification purposes in ion mobility-mass spectrometry. uni.lu

Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic compounds, including this compound. lgcstandards.comresearchgate.netnih.govjlu.edu.cnjchps.comethz.chmdpi.comslideshare.netgoogle.com By analyzing the interaction of atomic nuclei with a magnetic field and radiofrequency pulses, NMR provides information about the connectivity and spatial arrangement of atoms within a molecule.

Specifically, 1H NMR spectroscopy is widely used to determine the number and environment of hydrogen atoms in a molecule, providing characteristic signals (chemical shifts, splitting patterns, and integration) that help in piecing together the molecular structure. jchps.comslideshare.net The structure of synthesized compounds, including those compared to this compound in terms of biological activity, has been confirmed using 1H NMR and elemental analysis. researchgate.netjlu.edu.cn NMR spectroscopy has also been used for identity confirmation of this compound reference standards. lgcstandards.com Recent research involving the synthesis of pesticidally active compounds, including this compound, utilized NMR spectroscopy (400 MHz and 600 MHz) for structural characterization. nih.gov

NMR spectroscopy can provide information on the different isomers of a compound. This compound is a mixture of isomers, and NMR can be used to assess the composition of these isomers. lgcstandards.com

Method Validation and Quality Assurance Protocols in this compound Analytical Research

Method validation is a fundamental process in analytical chemistry that confirms that an analytical procedure is suitable for its intended purpose hpst.czpharmoutsourcing.comgmpinsiders.comwjarr.com. For the detection and quantification of this compound, this involves evaluating several key performance characteristics to demonstrate the method's reliability, accuracy, and consistency. Quality assurance (QA) protocols, on the other hand, encompass the systematic processes and procedures implemented to ensure that the entire analytical process, from sample collection to data reporting, consistently meets predefined quality criteria researchgate.neteurl-pesticides.euresearchgate.netutak.comteamhub.commercia.co.ukr-biopharm.com.

Typical validation parameters assessed for analytical methods, including those that would be applied to this compound analysis, include specificity, accuracy, precision, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness wjarr.comsysrevpharm.orgrroij.comelementlabsolutions.comchromatographyonline.com.

Specificity: This confirms that the method can accurately measure this compound in the presence of other components that may be present in the sample matrix, such as other pesticides or matrix co-extractives sysrevpharm.orgrroij.comelementlabsolutions.com.

Accuracy: Accuracy is the closeness of agreement between the measured value and the true value or an accepted reference value sysrevpharm.orgelementlabsolutions.comchromatographyonline.comdemarcheiso17025.com. It is often assessed through recovery studies where known amounts of this compound are added to blank matrix samples and the percentage recovered is determined r-biopharm.comchromatographyonline.com.

Precision: Precision describes the closeness of agreement among individual test results when a method is applied repeatedly to a homogeneous sample sysrevpharm.orgrroij.comelementlabsolutions.comchromatographyonline.com. It is typically evaluated at different levels: repeatability (intra-assay precision), intermediate precision (within-laboratory variation), and reproducibility (between-laboratory variation) sysrevpharm.orgrroij.comchromatographyonline.com. Precision is commonly expressed as relative standard deviation (RSD) sysrevpharm.orgrroij.comchromatographyonline.com.

Linearity: Linearity establishes the proportional relationship between the analyte concentration and the method's response over a defined range sysrevpharm.orgrroij.comelementlabsolutions.comdemarcheiso17025.com.

Range: The range is the interval of concentrations over which the method demonstrates acceptable linearity, accuracy, and precision sysrevpharm.orgrroij.com.

Limit of Detection (LOD): The LOD is the lowest concentration of this compound that can be detected, though not necessarily quantified with acceptable accuracy and precision sysrevpharm.orgrroij.comchromatographyonline.com.

Limit of Quantification (LOQ): The LOQ is the lowest concentration of this compound that can be reliably quantified with acceptable accuracy and precision sysrevpharm.orgrroij.comchromatographyonline.com. For pesticide residue analysis, achieving low LOQs is often a critical requirement due to stringent regulatory limits thermofisher.comgoogle.com.

Robustness: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, flow rate, or temperature sysrevpharm.orgrroij.comelementlabsolutions.com.

Quality assurance protocols in this compound analysis involve several critical elements to ensure the ongoing reliability of results after method validation. These include the use of certified reference materials and quality control samples, implementation of standard operating procedures (SOPs), regular instrument calibration and maintenance, and thorough documentation researchgate.neteurl-pesticides.euutak.commercia.co.ukr-biopharm.comgtfch.orgapexchemicals.co.thgoogle.com. System suitability tests are an integral part of chromatographic methods used for this compound analysis, performed before or during sample analysis to ensure the system's performance meets established criteria for resolution and reproducibility rroij.comnih.gov.

Detailed research findings specifically focusing on the comprehensive validation of analytical methods solely for this compound are not extensively detailed in readily available general literature. However, this compound has been included in multiresidue methods for the analysis of pyrethroid insecticides in various matrices, such as fruits and vegetables, utilizing techniques like liquid chromatography (LC) plapiqui.edu.ar. In such multiresidue applications, validation parameters are assessed for all target analytes, including this compound.

An example from a multiresidue liquid chromatographic method for pyrethroid insecticides in fruits and vegetables reported recoveries for this compound from six different crops fortified at concentrations ranging from 0.5 to 5.0 mg/kg. The reported recoveries for this compound in this study ranged from 62.7% to 129.2% plapiqui.edu.ar. The detection limit for this compound in this method was reported as approximately 0.05 mg/kg plapiqui.edu.ar.

While this provides some insight into the performance characteristics of this compound analysis within a specific multiresidue context, a dedicated validation study for this compound alone would typically involve a more detailed assessment of all validation parameters across a wider range of concentrations and potentially different matrices, with corresponding data tables illustrating the results for accuracy, precision, linearity, and sensitivity.

The principles of method validation and quality assurance as outlined by guidelines from organizations such as the International Conference on Harmonisation (ICH), ISO 17025, and guidelines specific to pesticide residue analysis (e.g., SANTE) would be applied to the development and implementation of any robust analytical method for this compound hpst.czgmpinsiders.comresearchgate.neteurl-pesticides.eudemarcheiso17025.comthermofisher.comgtfch.orgapexchemicals.co.thnpra.gov.my. Adherence to these protocols ensures that analytical data for this compound is reliable, accurate, and meets the necessary regulatory and scientific standards.

Illustrative Data from a Multiresidue Study Including this compound

The following table presents illustrative data for this compound derived from a multiresidue analysis context. It is important to note that these values represent performance within a specific method encompassing multiple analytes and matrices and may not be exhaustive of a full, dedicated validation study for this compound.

| Analyte | Matrix (Examples) | Fortification Level (mg/kg) | Recovery (%) | Detection Limit (mg/kg) |

| This compound | Fruits and Vegetables (Mixed) | 0.5 - 5.0 | 62.7 - 129.2 | ~0.05 |

Note: This table presents data points observed for this compound within the context of a multiresidue method as reported in a specific study plapiqui.edu.ar. A comprehensive validation would involve more extensive data across various parameters and matrices.

The implementation of comprehensive method validation and ongoing quality assurance protocols is paramount to ensuring the reliability and comparability of analytical results for this compound, whether analyzed individually or as part of a multiresidue screen.

Future Directions and Emerging Research Avenues for Methothrin

Integration of Omics Technologies in Methothrin Research (e.g., Proteomics, Metabolomics, Genomics)

The application of omics technologies, including genomics, proteomics, and metabolomics, offers powerful tools for deciphering the intricate responses of organisms to chemical exposure. isaaa.orgnih.govcmbio.iomdpi.com While current research on this compound may have focused on specific toxicological endpoints or metabolic pathways, integrating multi-omics approaches could provide a holistic view of its biological effects.

Genomics can be employed to study changes in gene expression patterns in organisms exposed to this compound, potentially identifying genes involved in detoxification, stress response, or resistance mechanisms. isaaa.orgnih.gov Transcriptomics, a related field, examines the complete set of RNA transcripts, offering insights into the dynamic transcriptional activity triggered by the compound. mdpi.com

Proteomics, the large-scale study of proteins, can reveal how this compound exposure affects protein abundance, modifications, and interactions within a cell or organism. isaaa.orgnih.gov This can help identify target proteins, enzymes involved in metabolism, or proteins associated with cellular damage or defense.

Metabolomics focuses on the comprehensive analysis of small molecules (metabolites) present in biological samples. isaaa.orgnih.govmdpi.com By profiling the metabolome, researchers can identify metabolic pathways that are perturbed by this compound, providing functional readouts of the biological response. isaaa.orgnih.gov Changes in metabolite levels can indicate altered energy metabolism, oxidative stress, or the production of detoxification products.

Integrating data from these different omics layers through bioinformatics and systems biology approaches can help construct a more complete picture of how this compound interacts with biological systems at the molecular level. nih.govcmbio.iomdpi.com This integrated analysis can reveal complex relationships between genetic variations, protein expression, and metabolic changes in response to exposure, potentially identifying biomarkers of exposure or sensitivity.

Advancements in Computational Chemistry and In Silico Modeling for Mechanistic Insights and Design

Computational chemistry and in silico modeling techniques are becoming increasingly sophisticated and play a crucial role in modern chemical and biological research. bbau.ac.innih.goveddc.sgfrontiersin.orgekb.eg These methods can provide valuable insights into the molecular interactions of this compound, predict its properties, and potentially aid in the design of related compounds with desired characteristics.

Molecular docking simulations can be used to predict how this compound binds to potential target proteins or enzymes, providing insights into its mechanism of action at the molecular level. researchgate.netbbau.ac.innih.goveddc.sgekb.eg This is particularly relevant for understanding how this compound, as a pyrethroid, interacts with voltage-gated sodium channels, their primary targets in insects.

Molecular dynamics simulations can extend docking studies by simulating the dynamic behavior of this compound in complex with its targets over time, accounting for the flexibility of both the ligand and the protein. bbau.ac.innih.govfrontiersin.org These simulations can provide information on binding stability, conformational changes, and the energy landscape of the interaction.

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build predictive models that relate the chemical structure of this compound and its analogs to their biological activity or toxicity. frontiersin.org By analyzing a dataset of related compounds, QSAR models can help identify structural features that are important for activity and guide the design of new compounds with improved properties or reduced off-target effects.

Furthermore, computational methods can be used to predict the environmental fate and behavior of this compound, including its degradation pathways, persistence, and potential for bioaccumulation. researchgate.net In silico tools can also assist in the design of more environmentally friendly degradation methods, such as enzyme-mediated bioremediation, as suggested by research on pyrethroid degradation. researchgate.net

The integration of computational approaches with experimental data from omics studies can lead to a more powerful understanding of this compound. For example, computational predictions of protein targets can be validated by proteomic data, and predicted metabolic pathways can be confirmed by metabolomics.

Interdisciplinary Research Approaches to Environmental and Biological Interactions of this compound

Understanding the full impact of this compound requires interdisciplinary research that integrates knowledge and methods from various scientific fields. nih.govresearchgate.netuio.nouib-csic.es this compound's interactions extend beyond its intended targets, involving complex relationships within ecosystems and biological systems.

Environmental scientists can study the distribution, persistence, and transformation of this compound in different environmental compartments such as soil, water, and air. researchgate.net This includes investigating its degradation by microorganisms, photochemical processes, and its potential to leach into groundwater or accumulate in sediments.

Biologists and ecotoxicologists can assess the effects of this compound on non-target organisms, including beneficial insects, aquatic life, and terrestrial animals. scispace.com This involves studying acute and chronic toxicity, sublethal effects on behavior, reproduction, and development, and the potential for biomagnification through food chains.

Chemists play a crucial role in developing sensitive analytical methods for detecting and quantifying this compound and its metabolites in various matrices, which is essential for both environmental monitoring and biological studies. researchgate.netdss.go.th

Agricultural scientists can investigate integrated pest management strategies that may involve the judicious use of this compound in combination with other control methods to minimize environmental impact and delay the development of resistance in target pests. sentonpharm.com

Public health researchers can assess potential human exposure routes and health effects associated with this compound, although this falls outside the strict scope of this article's allowed content.

An interdisciplinary approach would involve collaborations between these fields to investigate complex questions such as the impact of environmental factors on this compound's toxicity to organisms, the evolution of resistance in pest populations and the underlying genetic or metabolic changes (linking to omics), or the development of sustainable strategies for managing this compound use and mitigating its environmental impact. nih.govresearchgate.netuio.nouib-csic.es For instance, combining environmental monitoring data with ecotoxicological studies and computational modeling can provide a more accurate assessment of the risks posed by this compound in different ecosystems.

The complexity of the interactions between chemicals like this compound and the environment necessitates a collaborative effort that transcends traditional disciplinary boundaries to develop effective solutions and informed policies. uio.no

Q & A

Q. What validation criteria are essential for computational models predicting this compound adsorption in soil?

- Methodological Approach : Validate molecular dynamics (MD) simulations with experimental adsorption coefficients (Kd). Parameterize models using soil organic carbon (SOC) content and cation exchange capacity (CEC). Compare predicted vs. observed binding energies using density functional theory (DFT) .

Data Presentation Guidelines

- Tabular Data : Include comparative tables for LC₅₀ values, degradation rates, and resistance ratios. Use ANOVA or Tukey’s HSD for statistical significance annotations.

- Figures : Plot dose-response curves with 95% confidence intervals and degradation pathways using ChemDraw.

- Supplementary Materials : Provide raw spectral data (NMR, MS), computational input files, and resistance allele sequences in FAIR-compliant repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.